molecular formula C8H15NO2 B8578483 Ethyl 3-aminohex-2-enoate

Ethyl 3-aminohex-2-enoate

Cat. No.: B8578483
M. Wt: 157.21 g/mol
InChI Key: WLIGDZJHZGUCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-aminohex-2-enoate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Ethyl 3-aminohex-2-enoate has been explored for its role in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

A notable study involved the use of this compound as a precursor in synthesizing a series of anticancer agents. The compound was reacted with various electrophiles to yield derivatives that exhibited cytotoxic activity against cancer cell lines. The results indicated that specific modifications to the amino group significantly enhanced the anticancer properties of the resulting compounds .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the formation of heterocycles and amino acids.

Synthesis of Heterocycles

This compound has been utilized in the synthesis of various heterocyclic compounds through cyclization reactions. For instance, it can undergo cycloaddition reactions to form pyrrolidine derivatives, which are valuable in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound has been investigated for its potential applications in creating polymers and coatings.

Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Its ability to participate in cross-linking reactions makes it a candidate for developing high-performance materials .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent synthesis
Organic SynthesisBuilding block for heterocycles
Material ScienceEnhancing polymer properties

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 3-aminohex-2-enoate

InChI

InChI=1S/C8H15NO2/c1-3-5-7(9)6-8(10)11-4-2/h6H,3-5,9H2,1-2H3

InChI Key

WLIGDZJHZGUCTD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)OCC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-oxo-hexanoate (100 g, 0.63 mmol) was dissolved in 400 ml of diethyl ether and ammonia was bobbled through the solution for 8 hours. During the reaction magnesium sulfate was added in portions as a drying agent. When no starting material was detected on TLC, the mixture was filtered, and the solvent was evaporated to afford 75 g (76%) of ethyl 3-amino-hex-2-enoate as an oil. 1H--NMR (CDCl3, 200 MHz) δ: 0.95 (t, 3 H); 1.25 (t, 3 H); 1.58 (sextet, 2 H); 2.09 (t, 2 H); 4.11 (q, 2 H); 4.52 (s, 1 H).
Quantity
100 g
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reactant
Reaction Step One
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400 mL
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Reaction Step One
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0 (± 1) mol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.